molecular formula C13H13NO3 B3021255 Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate CAS No. 52816-02-1

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate

Cat. No. B3021255
Key on ui cas rn: 52816-02-1
M. Wt: 231.25 g/mol
InChI Key: OWQVISRKOOQTHQ-UHFFFAOYSA-N
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Patent
US06455525B1

Procedure details

A solution of diisopropyl amine (13 mL, 100 mmol) and tetramethylethylene diamine (15 mL, 100 mmol) in THF (150 mL) was cooled in dry ice-acetone bath under argon atmosphere. A 2.5N solution of n-butyl lithium in hexane (40 mL, 100 mmol) was added over 30 minutes and EtOAc (10 mL, 108 mmol) was added and solution stirred for additional 30 minutes. A solution of N-BOC methyl indole-3-carboxylate (IIIa) (6.875 g, 25 mmol), in THF (50 mL) was added rapidly and the reaction mixture was stirred at −78° C. for 1 h and then at −15° C. for an additional 1 h. Reaction mixture was allowed to warm to 15° C., and the reaction was quenched with glacial acetic acid (10 mL). Ethyl acetate (250 mL) was added and the organic layer was successively washed with 1N citric acid solution (2×150 mL), saturated brine (2×100 mL), the organic layer was dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The crude product was purified was purified by flash chromatography over silica gel and 1:1 ethyl acetate and hexane were used as eluent to provide the desired compound (Va) (1.2 g) and its N-BOC derivative (Vb) (1.2 g) in a combined yield of 30%.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-BOC methyl indole-3-carboxylate
Quantity
6.875 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])C.CN(C)CCN(C)C.C([Li])[CH2:17][CH2:18][CH3:19].CCCCCC.[CH3:27][CH2:28][O:29][C:30]([CH3:32])=[O:31].C1C[O:36][CH2:35]C1>C(=O)=O.CC(C)=O>[NH:4]1[C:5]2[C:6](=[CH:17][CH:18]=[CH:19][CH:7]=2)[C:3]([C:35](=[O:36])[CH2:32][C:30]([O:29][CH2:28][CH3:27])=[O:31])=[CH:1]1 |f:6.7|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
N-BOC methyl indole-3-carboxylate
Quantity
6.875 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
solution stirred for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at −15° C. for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with glacial acetic acid (10 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate (250 mL) was added
WASH
Type
WASH
Details
the organic layer was successively washed with 1N citric acid solution (2×150 mL), saturated brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel and 1:1 ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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